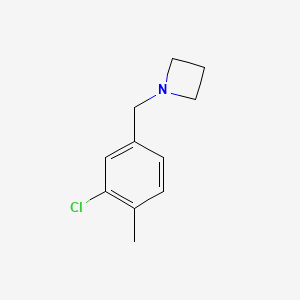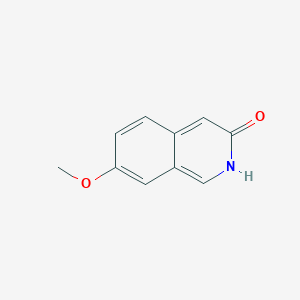
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with methyl isonicotinate under specific conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is studied for its potential antibacterial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicine, this compound is being investigated for its potential anticancer properties. Its ability to interfere with specific cellular pathways makes it a candidate for developing new anticancer drugs .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and division, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
- Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)isonicotinate
- Methyl 2-(2-(3,4-dihydroxyphenyl)thiazol-4-yl)isonicotinate
Comparison: While these compounds share a similar core structure, the substituents on the phenyl ring can significantly affect their biological activities and chemical properties. For example, the presence of methoxy groups may enhance the compound’s solubility in organic solvents, while hydroxy groups may increase its reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C20H20N2O4S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-17-7-6-13(11-18(17)26-5-2)19-22-16(12-27-19)15-10-14(8-9-21-15)20(23)24-3/h6-12H,4-5H2,1-3H3 |
Clé InChI |
HOSZLXQCAMMTEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
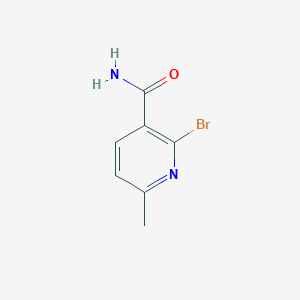
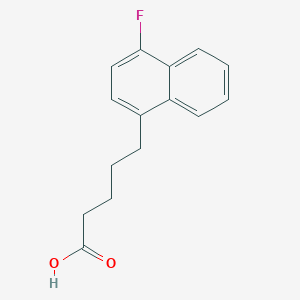

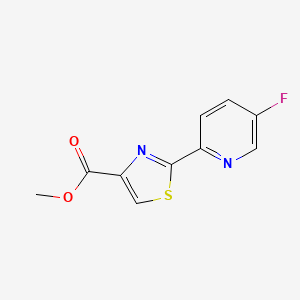
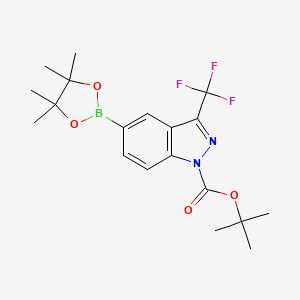

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)


